

Unveiling DB28: A Technical Guide to a Novel MR1 Ligand

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Compound of Interest

Compound Name: DB28

Cat. No.: B6144956

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DB28**, a novel small molecule ligand of the MHC class I-related protein (MR1). This document consolidates the current understanding of its physicochemical properties, mechanism of action, and its impact on the MR1-mediated antigen presentation pathway. The information is presented to support further research and drug development efforts targeting the modulation of Mucosal-Associated Invariant T (MAIT) cell responses.

Core Molecular Data

DB28 has been identified as a potent modulator of the MR1 pathway. Its fundamental molecular characteristics are summarized below.

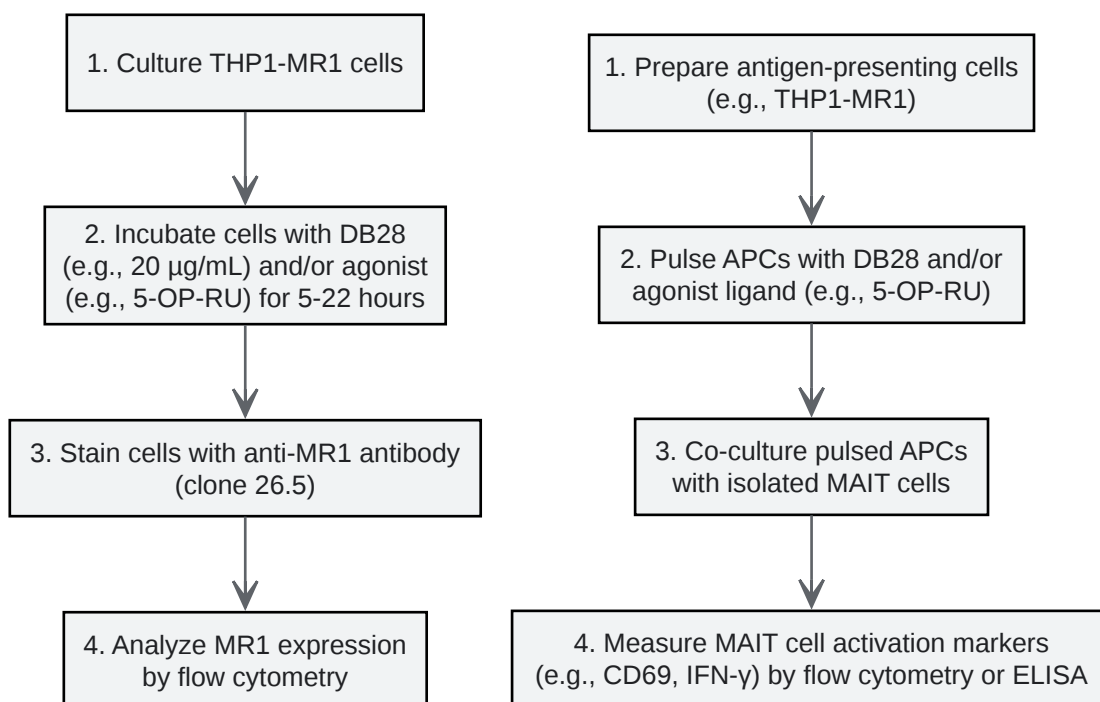
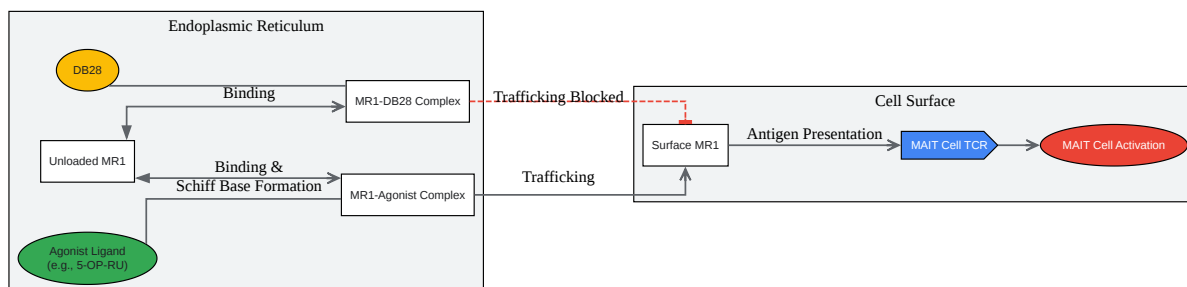
Property	Value	Source
Molecular Weight	227.17 g/mol	[1]
Chemical Formula	C ₈ H ₉ N ₃ O	[1]

Mechanism of Action: Competitive Inhibition of MAIT Cell Activation

DB28 functions as a competitive inhibitor of MR1-dependent MAIT cell activation. Unlike canonical MR1 ligands, such as the riboflavin metabolite 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), **DB28** does not form a Schiff base with the lysine residue (K43) in the MR1 binding cleft.^[2]^[3] This distinction in binding mode is critical to its inhibitory function.

The binding of **DB28** to MR1 leads to the retention of the MR1-**DB28** complex within the endoplasmic reticulum (ER).^[3]^[4] This intracellular sequestration prevents the translocation of MR1 to the cell surface, thereby reducing the density of MR1 available for antigen presentation to MAIT cells.^[1]^[4] The consequential decrease in MR1 surface expression leads to a dose-dependent inhibition of MAIT cell activation, even in the presence of agonist ligands.^[5]^[6]

The following diagram illustrates the proposed signaling pathway and mechanism of action for **DB28**.



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